molecular formula C28H57NO B3047508 Octacosanamide CAS No. 140626-81-9

Octacosanamide

Cat. No.: B3047508
CAS No.: 140626-81-9
M. Wt: 423.8 g/mol
InChI Key: MYSPBSKLIFPWDI-UHFFFAOYSA-N
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Description

Octacosanamide is a long-chain fatty amide derived from octacosanoic acid. It is a white, waxy solid at room temperature and is known for its high melting point and stability. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octacosanamide can be synthesized through the reaction of octacosanoic acid with ammonia or an amine. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the continuous feeding of octacosanoic acid and ammonia into a reactor, where the reaction takes place under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Octacosanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Octacosanoic acid.

    Reduction: Octacosanamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Octacosanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Studied for its potential role in biological membranes and as a model compound for studying lipid-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used as a lubricant, surfactant, and in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of octacosanamide involves its interaction with various molecular targets and pathways. It can integrate into lipid bilayers, affecting membrane fluidity and stability. In biological systems, it may interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide: A shorter-chain fatty amide with similar properties but lower melting point and stability.

    Hexadecanamide: Another shorter-chain fatty amide with different physical and chemical properties.

Uniqueness

Octacosanamide is unique due to its long carbon chain, which imparts higher melting point, stability, and specific interactions with biological membranes compared to shorter-chain fatty amides.

Properties

IUPAC Name

octacosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H2,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSPBSKLIFPWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592571
Record name Octacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140626-81-9
Record name Octacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140626-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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